(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Overview
Description
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H16O2. It is a derivative of tetrahydronaphthalene, featuring a methoxy group at the 7th position and a hydroxymethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity. The use of catalytic hydrogenation could also be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.
Major Products
Oxidation: (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanal or (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methane.
Substitution: Products depend on the nucleophile used, such as (7-Iodo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
It can be used as a model compound to investigate the interactions of similar structures with biological targets .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties. Research is ongoing to explore its potential as a therapeutic agent .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxymethyl groups may play a role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine): This compound has an amine group instead of a hydroxymethyl group, which may result in different reactivity and biological activity.
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanone: The ketone group in this compound makes it more susceptible to reduction reactions.
Uniqueness
(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups.
Properties
IUPAC Name |
(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h4-5,7,9,13H,2-3,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRGROSZZUGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)CO)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108048-58-4 | |
Record name | (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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